N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopiperidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N’-[4-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a benzothiazole ring and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-[4-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Ethanediamide Linker: The benzothiazole derivative is then reacted with an appropriate diamine to form the ethanediamide linkage.
Introduction of the Piperidinone Moiety: The final step involves the reaction of the intermediate with a piperidinone derivative under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N’-[4-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N’-[4-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-[4-(2-oxopiperidin-1-yl)phenyl]ethanediamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway.
Material Properties: The compound’s structure may confer unique electronic or photophysical properties, making it suitable for use in electronic devices or as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-N’-phenylethanediamide: Lacks the piperidinone moiety.
N-(1,3-benzothiazol-2-yl)-N’-[4-(2-oxopiperidin-1-yl)phenyl]methanediamide: Has a methanediamide linker instead of ethanediamide.
Uniqueness
N-(1,3-benzothiazol-2-yl)-N’-[4-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to the combination of the benzothiazole ring, piperidinone moiety, and ethanediamide linker. This unique structure may confer specific biological or material properties not found in similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[4-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-17-7-3-4-12-24(17)14-10-8-13(9-11-14)21-18(26)19(27)23-20-22-15-5-1-2-6-16(15)28-20/h1-2,5-6,8-11H,3-4,7,12H2,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPMXPIXNBRYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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